molecular formula C17H16Br2 B13733737 2,7-Dibromospiro(cyclohexane-1',9-9H-fluorene

2,7-Dibromospiro(cyclohexane-1',9-9H-fluorene

Cat. No.: B13733737
M. Wt: 380.1 g/mol
InChI Key: DGKYLICIXZQUTP-UHFFFAOYSA-N
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Description

2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) is a chemical compound with the molecular formula C25H14Br2O. It is known for its unique spiro structure, which involves a cyclohexane ring fused to a fluorene moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) typically involves a multi-step process. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a spirocyclization reaction with cyclohexanone under acidic conditions to form the desired spiro compound .

Industrial Production Methods

Industrial production of 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) exerts its effects depends on its specific application. In chemical reactions, the spiro structure provides unique steric and electronic properties that influence reactivity. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, although detailed pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) is unique due to its specific spiro structure involving a cyclohexane ring. This structure imparts distinct steric and electronic properties, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C17H16Br2

Molecular Weight

380.1 g/mol

IUPAC Name

2,7-bis(bromomethyl)-9,9-dimethylfluorene

InChI

InChI=1S/C17H16Br2/c1-17(2)15-7-11(9-18)3-5-13(15)14-6-4-12(10-19)8-16(14)17/h3-8H,9-10H2,1-2H3

InChI Key

DGKYLICIXZQUTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)C

Origin of Product

United States

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